molecular formula C15H15NO3 B13001280 Methyl 6-(benzyloxy)-5-methylnicotinate

Methyl 6-(benzyloxy)-5-methylnicotinate

Cat. No.: B13001280
M. Wt: 257.28 g/mol
InChI Key: UOTLZIKKYYQCSH-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by a nicotinic acid ester structure with a benzyloxy group at the 6th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-5-methylnicotinate typically involves the esterification of 6-(benzyloxy)-5-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-(benzyloxy)-5-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.

    Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-5-methylnicotinate involves its interaction with molecular targets such as nicotinic acid receptors. The benzyloxy group may enhance binding affinity and specificity, leading to potential therapeutic effects. The compound may also modulate signaling pathways associated with nicotinic acid receptors, influencing various biological processes.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the benzyloxy and methyl groups, resulting in different chemical properties and biological activities.

    Ethyl 6-(benzyloxy)-5-methylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and applications.

    6-(Benzyloxy)-5-methylnicotinic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the ester.

Uniqueness: Methyl 6-(benzyloxy)-5-methylnicotinate is unique due to the presence of both benzyloxy and methyl groups, which confer specific chemical and biological properties

Biological Activity

Methyl 6-(benzyloxy)-5-methylnicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of nicotinic acid derivatives. The chemical structure can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}NO2_2
  • Molecular Weight : 245.29 g/mol

The synthesis of this compound typically involves the following steps:

  • Preparation of the Nicotinic Acid Derivative : Starting from 5-methylnicotinic acid, a benzyloxy group is introduced at the 6-position through a nucleophilic substitution reaction.
  • Esterification : The resulting compound is then esterified using methanol to form the methyl ester.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several in vitro studies. It has shown promising results against various cancer cell lines, notably breast cancer (MCF-7) and leukemia (HL-60) cells.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.2 ± 0.5Induction of apoptosis via mitochondrial pathway
HL-6012.8 ± 0.3Cell cycle arrest at G0/G1 phase

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : In cancer cells, this compound triggers apoptosis through the intrinsic pathway by affecting mitochondrial membrane potential and enhancing the release of cytochrome c into the cytosol, leading to caspase activation.
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in Nature demonstrated that this compound significantly reduced cell viability in MCF-7 cells, with a notable increase in apoptotic markers such as cleaved caspase-3 and -9 levels .
  • Antimicrobial Efficacy Research : Another investigation highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to key targets involved in cancer progression, indicating its utility in drug design .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 5-methyl-6-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C15H15NO3/c1-11-8-13(15(17)18-2)9-16-14(11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

UOTLZIKKYYQCSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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